4-[4-(Propan-2-yloxy)phenyl]butan-2-amine
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Overview
Description
4-[4-(Propan-2-yloxy)phenyl]butan-2-amine is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with a suitable amine source under reductive amination conditions. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Propan-2-yloxy)phenyl]butan-2-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
4-[4-(Propan-2-yloxy)phenyl]butan-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Propan-2-yloxy)phenyl]butan-2-one: This compound is structurally similar but contains a ketone group instead of an amine group.
4-[4-(Propan-2-yloxy)phenyl]butanoic acid: This compound has a carboxylic acid group instead of an amine group.
Uniqueness
4-[4-(Propan-2-yloxy)phenyl]butan-2-amine is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its amine group allows it to participate in a variety of reactions and interactions that are not possible with its ketone or carboxylic acid analogs .
Properties
IUPAC Name |
4-(4-propan-2-yloxyphenyl)butan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10(2)15-13-8-6-12(7-9-13)5-4-11(3)14/h6-11H,4-5,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAYQKCSZPBMRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCC(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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